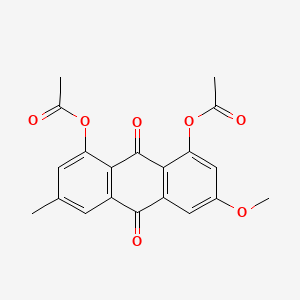
1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylamine group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methylmethanamine group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and efficiency.
化学反应分析
1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(5-Bromo-2-methoxypyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxypyridin-3-yl)methanamine: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone:
N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide: The sulfonamide group provides different chemical reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC 名称 |
1-(5-bromo-2-methoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11BrN2O/c1-10-4-6-3-7(9)5-11-8(6)12-2/h3,5,10H,4H2,1-2H3 |
InChI 键 |
XTGZEYFEWDFDPT-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(N=CC(=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



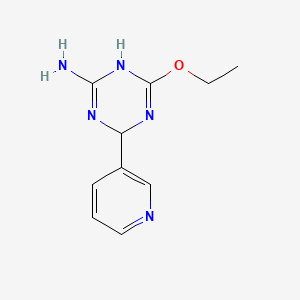
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
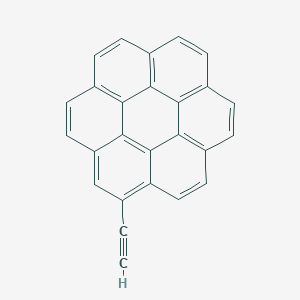
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)


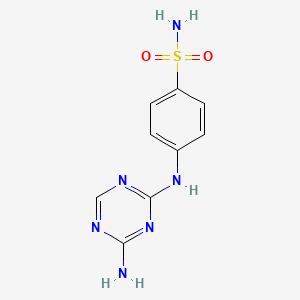

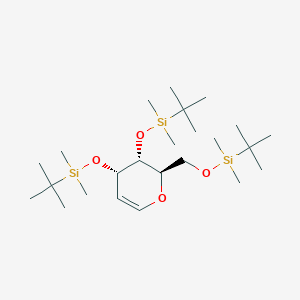
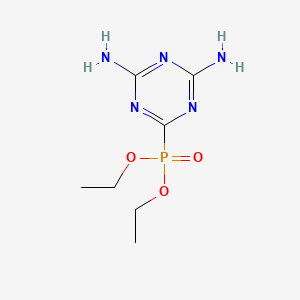
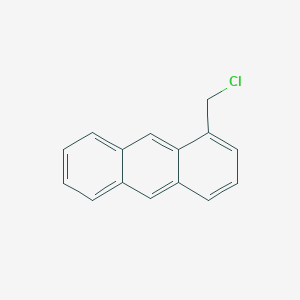
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
